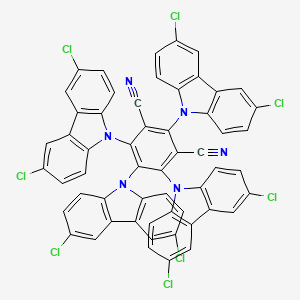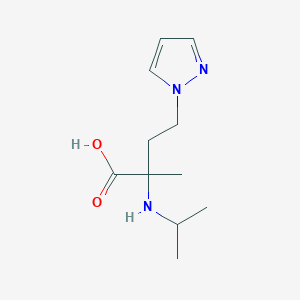
2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile is an organic compound with the molecular formula C56H24Cl8N6 and a molecular weight of 1064.45 g/mol . This compound is known for its unique structure, which includes multiple carbazole units and nitrile groups, making it a subject of interest in various scientific fields.
準備方法
The synthesis of 2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile typically involves the reaction of 3,6-dichlorocarbazole with isophthalonitrile under specific conditions. One common method includes the use of sodium hydride (NaH) in tetrahydrofuran (THF) as a solvent . The reaction mixture is stirred for several hours to ensure complete reaction, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole units.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile has several scientific research applications:
Chemistry: It is used as a photocatalyst in various organic reactions due to its strong reducing potential.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用機序
The mechanism of action of 2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile involves its ability to act as a photocatalyst. Upon absorption of light, the compound undergoes a photoinduced electron transfer process, generating radical anions that can participate in various chemical reactions . The molecular targets and pathways involved include electron transfer to substrates, leading to their activation and subsequent chemical transformations.
類似化合物との比較
2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile can be compared with other similar compounds such as:
2,4,5,6-Tetrakis(9H-carbazol-9-yl)isophthalonitrile: This compound has a similar structure but lacks the chlorine atoms, resulting in different photophysical properties.
2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile: Another similar compound with diphenylamino groups instead of carbazole units, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its multiple chlorine-substituted carbazole units, which enhance its reactivity and photophysical properties.
特性
分子式 |
C56H24Cl8N6 |
|---|---|
分子量 |
1064.4 g/mol |
IUPAC名 |
2,4,5,6-tetrakis(3,6-dichlorocarbazol-9-yl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C56H24Cl8N6/c57-27-1-9-45-35(17-27)36-18-28(58)2-10-46(36)67(45)53-43(25-65)54(68-47-11-3-29(59)19-37(47)38-20-30(60)4-12-48(38)68)56(70-51-15-7-33(63)23-41(51)42-24-34(64)8-16-52(42)70)55(44(53)26-66)69-49-13-5-31(61)21-39(49)40-22-32(62)6-14-50(40)69/h1-24H |
InChIキー |
OTLSIHXQBVAEKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2C4=C(C(=C(C(=C4C#N)N5C6=C(C=C(C=C6)Cl)C7=C5C=CC(=C7)Cl)N8C9=C(C=C(C=C9)Cl)C1=C8C=CC(=C1)Cl)N1C2=C(C=C(C=C2)Cl)C2=C1C=CC(=C2)Cl)C#N)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,10-Diphenyl-octahydro-5,11-dioxa-3a,9a-diaza-dicyclopenta[a,f]cyclodecene-3,9-dione](/img/structure/B13641239.png)
![2-((1h-Benzo[d]imidazol-2-yl)thio)propan-1-amine](/img/structure/B13641244.png)



![2-[2-(3-Ethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13641262.png)






